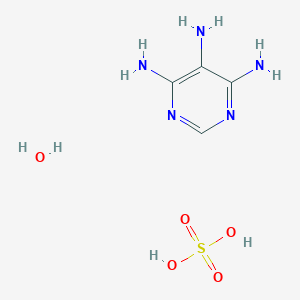

4,5,6-Triaminopyrimidine sulfate hydrate

Description

Significance and Context in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to the chemistry of life and materials science. Among these, pyrimidines, a six-membered ring with two nitrogen atoms at positions 1 and 3, are of paramount importance, forming the backbone of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA.

4,5,6-Triaminopyrimidine, as a substituted pyrimidine (B1678525), is a highly functionalized molecule with three amino groups. These amino groups provide multiple reactive sites for further chemical transformations, making it a versatile precursor in organic synthesis. The sulfate (B86663) salt form of this compound often enhances its stability and handling properties, making it a common choice for laboratory and industrial applications. Its significance lies in its ability to serve as a foundational scaffold for constructing more complex molecular architectures, particularly fused heterocyclic systems.

Overview of Research Trajectories for Triaminopyrimidine Derivatives

Research involving triaminopyrimidine derivatives has historically been a vibrant area of investigation, primarily driven by the pursuit of new therapeutic agents and functional materials. A major trajectory has been the use of these compounds as key intermediates in the synthesis of purines, another class of essential nitrogen-containing heterocycles. tsijournals.comutah.edu For instance, 4,5,6-triaminopyrimidine and its analogs can be cyclized with various reagents to form the imidazole (B134444) ring fused to the pyrimidine core, yielding purine (B94841) structures like adenine (B156593) and guanine (B1146940). sigmaaldrich.comchemicalbook.com This pathway is a cornerstone of both laboratory-scale synthesis and industrial production of purine-based pharmaceuticals. tsijournals.com

More recent research has expanded the application of triaminopyrimidine derivatives into materials science. Their nitrogen-rich structure and potential for hydrogen bonding make them attractive building blocks for supramolecular assemblies and polymers. chemimpex.com For example, their use in the creation of porous organic polymers and coatings with enhanced durability is an active area of exploration. chemimpex.com These materials can exhibit interesting properties for applications in catalysis and gas storage.

Hydrate (B1144303) Stoichiometry and its Influence on Research Perspectives

The term "hydrate" in a chemical name indicates that the compound incorporates water molecules into its crystal structure. The stoichiometry of this hydration, or the ratio of water molecules to the compound, can have a significant impact on the material's physical properties, such as solubility, stability, and crystal packing.

In the case of 4,5,6-Triaminopyrimidine sulfate hydrate, the exact stoichiometry of hydration can be variable. Commercial suppliers sometimes note that while the product has been historically labeled as a hydrate, the water content might be better considered an impurity, leading to the removal of "hydrate" from the product name to avoid ambiguity. tcichemicals.com This highlights a crucial consideration for researchers: the precise nature of the starting material can influence the outcome of a reaction. The presence of water molecules, even in non-stoichiometric amounts, can affect reaction kinetics and product formation. Therefore, for sensitive applications, the exact water content of the material should be determined and controlled.

The table below summarizes some of the key properties of 4,5,6-Triaminopyrimidine sulfate, often found in its hydrated form.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇N₅·H₂SO₄ | scbt.com |

| Molecular Weight | 223.21 g/mol (anhydrous) | sigmaaldrich.comnih.gov |

| Appearance | White to light yellow crystalline powder | chemimpex.com |

| Melting Point | >300 °C (decomposes) | sigmaaldrich.com |

| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) | fishersci.com |

Properties

IUPAC Name |

pyrimidine-4,5,6-triamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5.H2O4S.H2O/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4;/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXLIMZODSSQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

118-70-7 (Parent) | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80216622 | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207742-76-5, 6640-23-9 | |

| Record name | 4,5,6-Pyrimidinetriamine, sulfate, hydrate (1:?:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207742-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006640239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 4,5,6-triamino-, sulfate, hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4,5,6 Triaminopyrimidine Sulfate Hydrate and Its Derivatives

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The construction of the pyrimidine scaffold and the introduction of specific functional groups, particularly amino groups, are central to the synthesis of 4,5,6-triaminopyrimidine derivatives. Modern synthetic organic chemistry offers a variety of powerful methodologies to achieve this with high efficiency and control.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aminopyrimidines. beilstein-journals.org This approach is particularly valuable as nitropyrimidine precursors can often be prepared through direct nitration of the pyrimidine ring or by cyclization reactions using nitro-substituted building blocks.

A common strategy involves the catalytic hydrogenation of a nitropyrimidine. google.com This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas. The reaction is often carried out in a suitable solvent like ethanol or methanol at room temperature. For instance, 4,6-diamino-5-nitropyrimidine can be reduced to 4,5,6-triaminopyrimidine in high yield using a palladium catalyst in a hydrogen atmosphere. chemicalbook.com

Alternatively, chemical reducing agents can be employed. A classic method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). More modern and milder methods utilize reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂). The choice of reducing agent can be critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. researchgate.netwikipedia.org The use of trichlorosilane in the presence of an organic base has also been reported as an efficient metal-free method for the reduction of nitro compounds to amines. beilstein-journals.orggoogle.com

| Reducing Agent | Catalyst/Conditions | Substrate Example | Product Example | Key Features |

|---|---|---|---|---|

| H₂ | Palladium on Carbon (Pd/C) | 4,6-Diamino-5-nitropyrimidine | 4,5,6-Triaminopyrimidine | High yield, clean reaction. chemicalbook.com |

| Hydrazine Hydrate (B1144303) | Palladium on Carbon (Pd/C) | Nitroarenes | Anilines | Alternative hydrogen source. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Nitro-substituted pyrimidines | Amino-substituted pyrimidines | Mild conditions. |

| Trichlorosilane (HSiCl₃) | Tertiary amine | Aromatic and aliphatic nitro compounds | Primary amines | Metal-free, mild conditions. beilstein-journals.org |

Amidation and amidination reactions are pivotal in constructing the pyrimidine ring itself. The most common approach involves the condensation of a compound containing an amidine functionality with a 1,3-dicarbonyl compound or its equivalent. Guanidine, which can be considered a diamidine, is a frequent starting material for the synthesis of 2-aminopyrimidines.

For the synthesis of triaminopyrimidines, precursors already containing some of the required amino groups are often used. For example, the cyclization of malononitrile derivatives with formamide or other one-carbon sources can lead to aminopyrimidines. A more direct approach involves the use of amidines in multi-component reactions, where the pyrimidine ring is assembled in a single step from several starting materials. mdpi.com A protocol for the one-step synthesis of pyrimidine derivatives by the condensation of N-vinyl or N-aryl amides with nitriles has been described, involving amide activation with trifluoromethanesulfonic anhydride. nih.gov

Modern synthetic strategies increasingly rely on multi-component reactions (MCRs) to construct complex molecules like pyrimidines in a single step, which is both atom- and step-economical. rasayanjournal.co.in These reactions often involve an oxidative annulation step to form the aromatic pyrimidine ring.

One such approach is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comorganic-chemistry.org This process proceeds through a series of condensation and dehydrogenation steps to build the pyrimidine core. organic-chemistry.org Another example involves the oxidative [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, where the latter serves as a one-carbon source. mdpi.com These methods offer a high degree of flexibility in introducing various substituents onto the pyrimidine ring. Titanium-mediated multicomponent coupling of alkynes, nitriles, and aldehydes can also be employed to synthesize dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. nih.gov

| Reaction Type | Key Reactants | Catalyst/Promoter | Product | Reference |

|---|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complexes | Substituted Pyrimidines | organic-chemistry.org |

| Oxidative [3+2+1] Annulation | Amidines, Ketones, N,N-Dimethylaminoethanol | - | Substituted Pyrimidines | mdpi.com |

| Titanium-Mediated MCR | Alkynes, Nitriles, Aldehydes | Titanium imido complexes | 1,2-Dihydropyrimidines | nih.gov |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of pre-existing pyrimidine rings, particularly for introducing amino groups. nih.govmdpi.com This reaction typically requires an electron-deficient pyrimidine ring and a good leaving group, most commonly a halogen atom. The presence of electron-withdrawing groups on the pyrimidine ring facilitates the SNAr reaction.

For instance, 2,4-dichloropyrimidines can undergo sequential SNAr reactions with different amines to introduce amino substituents at the C2 and C4 positions. wuxiapptec.com The regioselectivity of the substitution can often be controlled by the reaction conditions and the nature of the substituents on the pyrimidine ring. wuxiapptec.com For example, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack. wuxiapptec.com However, the presence of an electron-donating group at the C6 position can direct the substitution to the C2 position. wuxiapptec.com SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have also been studied, allowing for the synthesis of various pyrimidine-based compounds. mdpi.com The use of greener solvents like polyethylene glycol (PEG) has been explored for SNAr reactions on nitrogen-containing heterocycles. nih.gov

An elegant and highly regioselective method for the synthesis of triaminopyrimidine cores is the acid-catalyzed [2+2+2] cycloaddition. rsc.org This reaction involves the cycloaddition of two molecules of a cyanamide with one molecule of an ynamide, catalyzed by a strong acid such as triflic acid. rsc.org This methodology allows for the efficient preparation of a diverse range of 2,4,6-triaminopyrimidines with high yields. rsc.org Density functional theory (DFT) calculations have shown that the proton acts as an electrophilic activator, controlling the regioselectivity of the cycloaddition. rsc.org

Targeted Synthesis of 4,5,6-Triaminopyrimidine Sulfate (B86663) Hydrate

The specific synthesis of 4,5,6-triaminopyrimidine sulfate hydrate typically starts from a commercially available pyrimidine derivative. A common precursor is 4,6-diamino-5-nitropyrimidine or 4,6-diamino-5-nitrosopyrimidine.

The key step in the synthesis is the reduction of the nitro or nitroso group at the 5-position to an amino group. This is often achieved through catalytic hydrogenation. For example, 4,6-diamino-5-nitrosopyrimidine can be reduced using a palladium on carbon catalyst in a hydrogen atmosphere to yield 4,5,6-triaminopyrimidine. chemicalbook.com The reaction is typically carried out in a solvent such as methanol, and upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the free base of 4,5,6-triaminopyrimidine. chemicalbook.com

To obtain the sulfate salt, the resulting 4,5,6-triaminopyrimidine is then treated with sulfuric acid in a suitable solvent. The sulfate salt precipitates from the solution and can be collected by filtration. The "hydrate" form indicates that water molecules are incorporated into the crystal lattice of the salt during its formation or purification from aqueous solutions. This is a common occurrence for many organic salts.

An analogous process is described for the preparation of 2,4,5,6-tetraaminopyrimidine sulfate, where 5-nitroso-2,4,6-triaminopyrimidine is reduced with zinc dust in an acidic medium, followed by the addition of sulfuric acid to precipitate the sulfate salt. google.com This highlights the general applicability of the reduction-then-salt-formation strategy. 4,5,6-Triaminopyrimidine sulfate is a known intermediate in the synthesis of other compounds, such as adenine (B156593). sigmaaldrich.comchemicalbook.comsigmaaldrich.com

Catalytic Hydrogenation Protocols for Precursors

Catalytic hydrogenation is a cornerstone technique for the synthesis of aminopyrimidines, typically involving the reduction of nitro or nitroso groups on the pyrimidine ring. The precursor most commonly subjected to this reaction for producing related triaminopyrimidine compounds is 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP).

The process involves the reduction of the nitroso group at the 5-position to an amino group. Research has focused on optimizing catalyst selection, reaction media, pH, pressure, and temperature to maximize yield and purity while minimizing reaction time and catalyst poisoning. google.comgoogle.com Noble metal catalysts are frequently employed, with palladium, platinum, and ruthenium showing high efficacy. google.comgoogle.com

An improved process for this hydrogenation avoids the addition of basic agents before or during the reaction, which was a common practice in earlier methods. google.comgoogle.com The hydrogenation is instead carried out in an acidic, neutral, or weakly alkaline medium (pH below 9.0, preferably between 2.5 and 8.5). google.comgoogle.com After the hydrogenation is complete, an alkaline agent is added to dissolve the product, allowing for the easy separation of the catalyst by filtration. google.comgoogle.com This method prevents the catalyst from being dissolved or deactivated by the base during the reaction.

Another protocol describes the hydrogenation of 4,6-diamino-5-nitrosopyrimidine in a methanol solvent using a 5% palladium on carbon catalyst under a hydrogen atmosphere at room temperature. chemicalbook.com This method results in a high yield of 4,5,6-triaminopyrimidine, which can often be used in subsequent steps without further purification. chemicalbook.com

Table 1: Comparative Data on Catalytic Hydrogenation Protocols for Pyrimidine Precursors

| Precursor | Catalyst | Solvent/Medium | Pressure (bar) | Temperature | pH Range | Key Findings | Yield |

|---|---|---|---|---|---|---|---|

| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) | Noble metals (Pd, Pt, Ru) | Aqueous | 3 to 150 | Elevated | <9.0 (preferably 2.5-8.5) | Base is added after hydrogenation to dissolve the product and separate the catalyst, improving catalyst longevity. google.comgoogle.comgoogle.com | High |

| 4,6-Diamino-5-nitrosopyrimidine | 5% Palladium on Carbon | Methanol | Atmospheric (H₂) | Room Temperature | Not specified | The resulting 4,5,6-triaminopyrimidine can be used directly without further purification. chemicalbook.com | 95% chemicalbook.com |

| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) | Palladium, Platinum oxide, or Raney nickel | 0.1-1.0N Sodium Hydroxide | 1.4 to 2.3 | Not specified | Alkaline | An older method where the base is present during hydrogenation, which can lead to catalyst deactivation. google.com | Not specified |

Salt Formation and Crystallization Techniques for Sulfate Hydrates

The isolation of 4,5,6-triaminopyrimidine as its sulfate hydrate salt is a critical step that enhances its stability and handling properties. This is achieved through controlled salt formation and crystallization. Following the synthesis of the triaminopyrimidine base, typically in solution, the sulfate salt is precipitated by the careful addition of sulfuric acid.

The process involves dissolving the crude triaminopyrimidine base in an appropriate solvent. The pH of the solution is then carefully adjusted by adding sulfuric acid. For the related compound 2,4,5,6-tetraaminopyrimidine sulfate, the final pH is adjusted to a highly acidic range of 0.2 to 0.5 to induce precipitation. google.com Temperature control is a crucial parameter in maximizing the yield and obtaining crystals of a desired size and purity. The reaction mixture is often cooled significantly, for instance to between 0°C and 10°C, to decrease the solubility of the sulfate salt and promote complete precipitation. google.com The resulting crystalline solid, this compound, is then isolated by filtration, washed, and dried. google.comgoogleapis.com This salt formation step not only purifies the compound from unreacted precursors and byproducts but also converts it into a more stable, solid form suitable for storage and further use. fishersci.com

Table 2: Key Parameters in Sulfate Salt Formation and Crystallization

| Parameter | Technique/Condition | Purpose | Example from Related Syntheses |

|---|---|---|---|

| Precipitating Agent | Sulfuric Acid | Converts the free pyrimidine base to its sulfate salt. | Addition of sulfuric acid to a solution of the aminopyrimidine base. google.comgoogleapis.com |

| pH Control | Adjustment to a specific acidic range (e.g., pH 0.2-0.5) | To initiate and control the precipitation of the sulfate salt. | Precise pH adjustment is critical for maximizing insolubility. google.com |

| Temperature Control | Cooling the slurry (e.g., to 0-10°C) | To decrease solubility and maximize the yield of the crystalline product. | Cooling the reaction mixture after pH adjustment enhances precipitation. google.com |

| Isolation | Filtration, Washing, and Drying | To separate the pure crystalline salt from the mother liquor and residual impurities. | The precipitated solid is recovered and dried to yield the final product. google.com |

Solid-Phase Synthesis and Automation in Triaminopyrimidine Chemistry

Solid-phase synthesis has emerged as a powerful methodology for the preparation of libraries of pyrimidine derivatives, offering advantages in purification and the potential for automation. tandfonline.comresearchgate.net This technique involves attaching a pyrimidine precursor to a solid polymer support, carrying out a series of chemical transformations on the bound molecule, and finally cleaving the desired product from the support. researchgate.net

A reported solid-phase synthesis of 2,4,6-triaminopyrimidines starts with commercially available 4,6-dihydroxy-2-mercaptopyrimidine, which is attached to a 4-bromomethylphenoxymethyl polystyrene resin. tandfonline.com The dihydroxy groups are then converted to reactive chloro groups using phosphorus oxychloride. tandfonline.com This polymer-bound dichloropyrimidine serves as a scaffold for sequential nucleophilic substitution reactions. Various amines can be introduced at the C4 and C6 positions. Further diversity can be achieved at the C2 position by oxidizing the thioether linker to a sulfone, which activates it for displacement by another amine, before cleaving the final trisubstituted triaminopyrimidine from the resin. tandfonline.com

The key advantage of this approach is that excess reagents and byproducts can be easily removed by washing the resin, which greatly simplifies the purification process compared to traditional solution-phase chemistry. This methodology is highly amenable to automation, enabling the rapid parallel synthesis of a large number of distinct triaminopyrimidine derivatives for screening and structure-activity relationship (SAR) studies. tandfonline.commdpi.com

Green Chemistry Principles in the Synthesis of Triaminopyrimidine Compounds

The application of green chemistry principles to the synthesis of pyrimidines aims to reduce the environmental impact of chemical processes. rasayanjournal.co.in This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste. rasayanjournal.co.inbenthamdirect.com

Key green approaches in pyrimidine synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and toxic organic solvents. Green alternatives include water, ionic liquids, or even solvent-free conditions, which reduce environmental pollution and health risks. rasayanjournal.co.inresearchgate.net

Catalysis: The use of catalysts, as opposed to stoichiometric reagents, is a core principle of green chemistry. Catalytic reactions reduce waste by increasing atom economy. For instance, an iridium-catalyzed multicomponent synthesis allows for the construction of pyrimidines from alcohols, which can be derived from renewable biomass. nih.govorganic-chemistry.org This process liberates only water and hydrogen as byproducts. nih.govorganic-chemistry.org

Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound have been successfully used to accelerate pyrimidine synthesis. rasayanjournal.co.innih.gov These methods often lead to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials. rasayanjournal.co.in This approach improves efficiency, reduces the number of synthetic steps, and minimizes waste generation. nih.gov

These green methodologies offer significant advantages, including financial feasibility, eco-friendliness, higher yields, and simplified workup procedures, making the synthesis of triaminopyrimidine compounds more sustainable. rasayanjournal.co.in

Table 3: Application of Green Chemistry Principles in Pyrimidine Synthesis

| Green Chemistry Principle | Application in Pyrimidine Synthesis | Benefits |

|---|---|---|

| Waste Prevention | Multicomponent reactions (MCRs) that combine several steps into one pot. rasayanjournal.co.in | Fewer purification steps, reduced solvent use, and less material loss. |

| Atom Economy | Iridium-catalyzed synthesis from alcohols and amidines. nih.govorganic-chemistry.org | High incorporation of reactant atoms into the final product, with H₂ and H₂O as the only byproducts. nih.gov |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. rasayanjournal.co.in | Reduced risk to chemists and the environment. |

| Designing Safer Chemicals | Modifying pyrimidine structures to reduce toxicity while maintaining efficacy. | Development of safer pharmaceutical and agricultural products. |

| Safer Solvents and Auxiliaries | Using water, ionic liquids, or solvent-free reaction conditions. rasayanjournal.co.inresearchgate.net | Elimination of hazardous solvent waste streams. |

| Design for Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. rasayanjournal.co.innih.gov | Drastically reduced reaction times and lower energy consumption. rasayanjournal.co.in |

| Use of Renewable Feedstocks | Synthesizing pyrimidines from alcohols derived from lignocellulose biomass. nih.govorganic-chemistry.org | Reduced reliance on petrochemical feedstocks. |

Iii. Spectroscopic and Crystallographic Elucidation of 4,5,6 Triaminopyrimidine Sulfate Hydrate Structures

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.

In ¹H NMR, the H2 proton would appear as a singlet, as it has no adjacent protons to couple with. The protons of the three amino groups (-NH₂) would also likely appear as singlets, although their chemical shift could be variable and influenced by solvent, temperature, and proton exchange rates.

In ¹³C NMR, four distinct signals would be anticipated for the pyrimidine (B1678525) ring carbons. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the electron-donating effect of the amino groups. The presence of amino groups generally causes an upfield shift for the carbons they are attached to, a phenomenon noted in related aminopyrimidine studies. acs.org

Table 1: Predicted ¹H and ¹³C NMR Signals for the 4,5,6-Triaminopyrimidine Moiety

| Nucleus | Predicted Signal | Multiplicity | Notes |

| ¹H | H2 | Singlet | Aromatic proton on the pyrimidine ring. |

| ¹H | 4-NH₂, 5-NH₂, 6-NH₂ | Singlet(s) | Chemical shift and appearance can vary with solvent and concentration. |

| ¹³C | C2 | Singlet | Carbon between two ring nitrogens. |

| ¹³C | C4 | Singlet | Carbon attached to an amino group. |

| ¹³C | C5 | Singlet | Carbon attached to an amino group. |

| ¹³C | C6 | Singlet | Carbon attached to an amino group. |

Note: This table is predictive. Actual chemical shifts would be determined experimentally and are influenced by the solvent, pH, and the presence of the sulfate (B86663) counter-ion.

To unambiguously assign the signals predicted in 1D NMR, two-dimensional (2D) NMR techniques are essential. westmont.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the lack of H-H coupling for the H2 proton, as no cross-peaks would be observed. westmont.edu

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): This experiment correlates directly bonded protons and carbons. It would definitively link the H2 signal in the ¹H spectrum to the C2 signal in the ¹³C spectrum.

These methods, applied in concert, provide irrefutable evidence for the atomic connectivity of the 4,5,6-triaminopyrimidine framework. researchgate.net

A significant application of 4,5,6-Triaminopyrimidine sulfate is its use as a precursor in the chemical synthesis of isotopically labeled nucleic acids for advanced NMR studies. sigmaaldrich.com Specifically, it is a key starting material for producing adenine (B156593) labeled with ¹³C. sigmaaldrich.comnih.gov

The process involves the formylation of 4,5,6-triaminopyrimidine with ¹³C-labeled formic acid. sigmaaldrich.com This reaction closes the imidazole (B134444) ring onto the pyrimidine core, creating the purine (B94841) structure of adenine with a ¹³C label specifically at the C8 position. This site-specific labeling is invaluable for RNA structural biology, as it allows researchers to overcome spectral overlap in large RNA molecules and measure specific distances and dynamic properties involving that particular atom. sigmaaldrich.com

NMR spectroscopy is also a powerful tool for investigating the three-dimensional shape (conformation) and movement of molecules in solution. acs.orgresearchgate.net For a small molecule like 4,5,6-triaminopyrimidine, rapid tumbling in solution typically results in sharp, averaged NMR signals.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly FTIR, provides a molecular "fingerprint" by probing the vibrational frequencies of chemical bonds. nih.gov

The FTIR spectrum of 4,5,6-Triaminopyrimidine sulfate hydrate (B1144303) displays characteristic absorption bands that confirm the presence of its key functional groups: the amino groups, the pyrimidine ring, the sulfate anion, and water of hydration. spectroscopyonline.com

Amine (N-H) Vibrations: The N-H stretching of the primary amino groups typically appears as a broad band in the 3100-3500 cm⁻¹ region. libretexts.org The N-H bending (scissoring) vibrations are expected in the 1600-1650 cm⁻¹ range. libretexts.org

Pyrimidine Ring Vibrations: The aromatic C-H stretch of the H2 proton is expected around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring give rise to a series of bands, typically between 1400 cm⁻¹ and 1600 cm⁻¹. researchgate.net

Sulfate (SO₄²⁻) Anion Vibrations: The sulfate ion has characteristic, strong absorption bands. The most prominent is the asymmetric stretching vibration (ν₃), which appears as a strong, broad peak around 1100-1130 cm⁻¹. nih.gov A weaker asymmetric bending vibration (ν₄) is also expected around 610-680 cm⁻¹.

Hydrate (H₂O) Vibrations: The presence of water of hydration is indicated by a very broad O-H stretching band, often overlapping with the N-H stretches in the 3200-3600 cm⁻¹ region. nih.gov

An FTIR spectrum of the compound is available in the PubChem database, recorded on a Bruker Tensor 27 FT-IR instrument using a KBr pellet. spectroscopyonline.com The analysis of these distinct regions allows for a comprehensive confirmation of the compound's identity and composition.

Table 2: Characteristic FTIR Absorption Bands for 4,5,6-Triaminopyrimidine Sulfate Hydrate

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3200 - 3600 | -OH (water), -NH₂ (amine) | O-H and N-H Stretching (Broad) |

| 3000 - 3100 | =C-H (pyrimidine) | C-H Stretching |

| 1600 - 1650 | -NH₂ (amine) | N-H Bending |

| 1400 - 1600 | Pyrimidine Ring | C=C and C=N Stretching |

| 1100 - 1130 | SO₄²⁻ (sulfate) | Asymmetric Stretching (Strong, Broad) |

| 610 - 680 | SO₄²⁻ (sulfate) | Asymmetric Bending |

Raman Spectroscopy for Molecular Vibrations and Lattice Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a fingerprint of its structure. For this compound, the Raman spectrum reveals characteristic peaks corresponding to the vibrations of the pyrimidine ring, the amino groups, and the sulfate anion.

Analysis of the FT-Raman spectrum, obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer, provides insight into the molecular structure. nih.gov Key vibrational modes include N-H stretching, C-N stretching, and pyrimidine ring breathing modes. The presence of water of hydration and the sulfate counter-ion also gives rise to specific bands in the spectrum. The low-frequency region of the Raman spectrum is particularly useful for studying lattice modes, which are vibrations of the crystal lattice as a whole. These modes are sensitive to the crystal packing and intermolecular interactions.

Table 1: Raman Spectroscopy Instrumentation

| Parameter | Details |

| Instrument | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

| Technique | FT-Raman |

| Source of Spectrum | Bio-Rad Laboratories |

Mass Spectrometry for Molecular Composition and Purity Assessment

Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For this compound, mass spectrometry confirms the expected molecular formula of C₄H₉N₅O₄S and a molecular weight of approximately 223.21 g/mol . nih.govsigmaaldrich.com

Different ionization techniques can be employed, such as electrospray ionization (ESI), which is suitable for polar molecules like this compound. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the 4,5,6-triaminopyrimidine base at m/z 126. The sulfate and water components are typically not observed as intact parent ions under standard ESI conditions. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the pyrimidine core. researchgate.net The purity of the sample can be assessed by the absence of significant peaks corresponding to impurities. nih.gov

Table 2: Computed Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉N₅O₄S |

| Molecular Weight | 223.21 g/mol |

| Monoisotopic Mass | 223.03752496 Da |

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

Studies on related triaminopyrimidine salts have shown that protonation often occurs at a ring nitrogen atom. nih.govresearchgate.netresearchgate.net For this compound, SCXRD would confirm which of the nitrogen atoms of the pyrimidine ring is protonated to form the cation that pairs with the sulfate anion.

The crystal structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The amino groups of the pyrimidine ring and the water of hydration act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfate anion and water molecule serve as hydrogen bond acceptors.

Thermal Analysis Techniques

Thermal analysis methods are used to study the physical and chemical changes that a material undergoes as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. eltra.com For this compound, TGA is particularly useful for determining the number of water molecules of hydration (hydrate stoichiometry). researchgate.net A distinct weight loss step at a temperature typically below 150°C corresponds to the loss of water molecules. The percentage of weight loss in this step allows for the calculation of the number of moles of water per mole of the compound.

Following dehydration, further heating leads to the decomposition of the anhydrous compound. The TGA curve will show additional weight loss steps corresponding to the breakdown of the organic pyrimidine moiety and the sulfate anion. The decomposition profile provides information about the thermal stability of the compound. researchgate.net Commercial sources indicate a melting point of over 300 °C, suggesting high thermal stability. sigmaaldrich.comlookchem.com

Differential Thermal Analysis (DTA) for Phase Transitions and Thermal Events

Differential Thermal Analysis (DTA) is a crucial thermoanalytical technique used to investigate the thermal properties of this compound. By monitoring the temperature difference between the sample and an inert reference as a function of temperature, DTA can detect physical and chemical changes, such as phase transitions, dehydration, and decomposition.

Published data indicates that 4,5,6-Triaminopyrimidine sulfate has a melting point above 300 °C, suggesting high thermal stability sigmaaldrich.com. A DTA thermogram would provide a more detailed profile of its behavior upon heating. The analysis typically reveals an initial endothermic event corresponding to the loss of water molecules from the hydrate structure. This dehydration step is a key characteristic of the hydrated form of the compound.

Following dehydration, the anhydrous form may exhibit further phase transitions at higher temperatures before the onset of thermal decomposition. For many nitrogen-rich heterocyclic compounds, the decomposition is a complex, energetic process, often appearing as a sharp, significant exothermic peak on the DTA curve. The study of the thermal decomposition of related energetic materials, such as 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), shows that the initial steps can involve intermolecular hydrogen-transfer reactions, a process that could be relevant to 4,5,6-Triaminopyrimidine sulfate due to its multiple amino groups rsc.org.

Below is a representative table of thermal events that could be expected during the DTA analysis of this compound, based on the analysis of similar compounds.

Table 1: Representative DTA Thermal Events for this compound

| Temperature Range (°C) | Thermal Event | Peak Type | Description |

| 80 - 150 | Dehydration | Endothermic | Loss of water of hydration. The broadness and temperature range depend on the strength of water binding within the crystal lattice. |

| 150 - 300 | Phase Transition | Endothermic/Exothermic | Potential polymorphic transformations of the anhydrous salt prior to decomposition. |

| > 300 | Decomposition | Exothermic | Onset of rapid, energetic thermal decomposition of the pyrimidine ring and sulfate counter-ion. sigmaaldrich.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Purity Profiling

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical method for both qualitative and quantitative analysis of this compound. The technique measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions and concentration in a solution.

The UV-Vis spectrum of 4,5,6-Triaminopyrimidine is dominated by the electronic structure of the pyrimidine ring, which is a heterocyclic aromatic system. The presence of three amino (-NH₂) groups as substituents on the ring acts as powerful auxochromes. These groups, containing non-bonding electrons (n-electrons), interact with the π-electron system of the ring, leading to specific electronic transitions. The primary transitions observed are π→π* and n→π*. youtube.comyoutube.com

π→π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In aminopyrimidines, these transitions are responsible for strong absorption bands in the UV region. aps.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the amino groups or the ring) to a π* antibonding orbital. They are generally of lower energy and intensity compared to π→π* transitions. youtube.comresearchgate.net

Studies on related aminopyrimidine molecules show that the main absorption peaks are largely due to transitions localized on the aminopyrimidine ring itself. aps.org The conjugation and the effect of the amino auxochromes shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted pyrimidine core.

For purity profiling, UV-Vis spectroscopy is highly effective. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. This relationship allows for the quantification of this compound and the detection of impurities that absorb at different wavelengths. A patent describing the purity analysis of the closely related 2,4,5-triamino-6-hydroxypyrimidine sulfate utilizes HPLC with a UV detector set to a wavelength of 265 nm, indicating a strong chromophore in this region suitable for quantitative analysis. google.com

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Typical Wavelength Region (nm) | Relative Intensity |

| π → π | π bonding to π antibonding | 200 - 300 | High |

| n → π | Non-bonding to π antibonding | 260 - 350 | Low to Medium |

Iv. Computational and Theoretical Investigations of 4,5,6 Triaminopyrimidine Sulfate Hydrate

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the electronic properties and optimized geometries of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reaction energetics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. jchemrev.comjchemrev.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for geometry optimization and the calculation of electronic properties. wjarr.comsamipubco.com

For pyrimidine (B1678525) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict stable molecular conformations. wjarr.comnih.gov Geometry optimization procedures minimize the energy of the molecule to find its most stable three-dimensional structure. Such calculations on aminopyrimidines help in determining key structural parameters like bond lengths and angles. oup.comresearchgate.net

The electronic structure is elucidated through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. wjarr.com A smaller gap generally suggests higher reactivity. wjarr.com Studies on various pyrimidine derivatives have utilized DFT to calculate these parameters, providing insights into their chemical behavior. jchemrev.comwjarr.comdergipark.org.tr For instance, a recent study on tri-substituted pyrimidine derivatives calculated reactivity parameters at the B3LYP/6-311++G(d,p) level of theory, revealing that these compounds possess greater chemical reactivity than the reference molecule, ibuprofen. wjarr.com

Table 1: Illustrative DFT-Calculated Electronic Properties for Pyrimidine Derivatives

| Parameter | Description | Typical Calculated Values (eV) for Pyrimidine Derivatives | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -5.8 to -6.5 | wjarr.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.9 to -2.5 | wjarr.com |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | 3.6 to 4.0 | wjarr.com |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons towards itself. | 3.9 to 4.3 | wjarr.com |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 1.8 to 2.0 | wjarr.com |

Note: The values in the table are illustrative and derived from studies on various pyrimidine derivatives, not specifically 4,5,6-Triaminopyrimidine sulfate (B86663) hydrate (B1144303). They demonstrate the types of data generated from DFT calculations.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)), offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. nih.govacs.orgacs.org

High-accuracy calculations are particularly important for determining precise energetic details, such as the barriers to internal rotation of amino groups or the strengths of hydrogen bonds. nih.govacs.org A study on various aminopyrimidines employed a range of ab initio methods, including HF, MP2, MP4, and CCSD(T), to calculate the torsion and inversion barriers of the amino group. nih.govacs.org The research highlighted that while lower-level calculations can sometimes provide adequate results, higher-level methods are generally necessary for reliable accuracy. nih.govacs.org For complex systems like 4,5,6-Triaminopyrimidine, where multiple amino groups introduce conformational flexibility, high-accuracy ab initio methods would be invaluable for creating a precise potential energy surface. However, the computational cost often limits their application to smaller molecular systems or requires the use of supercomputing resources. acs.org

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set , which is a set of mathematical functions used to construct the molecular orbitals. uni-rostock.dejetir.org Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G**) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly used. acs.orgjetir.orgarxiv.org The inclusion of polarization functions (e.g., 'd', 'p') and diffuse functions ('+' or '++') is often crucial for accurately describing systems with lone pairs and for modeling intermolecular interactions like hydrogen bonding. jetir.org

Since chemical processes often occur in solution, solvation models are used to account for the effects of the solvent. The Polarizable Continuum Model (PCM) is a popular implicit solvation method where the solvent is treated as a continuous dielectric medium rather than individual molecules. nih.govwikipedia.orguni-muenchen.dediracprogram.org This approach significantly reduces computational cost while still capturing the bulk electrostatic effects of the solvent. wikipedia.org The PCM method calculates the free energy of solvation, which includes contributions from electrostatic interactions, cavitation (the energy required to create a cavity for the solute), and dispersion-repulsion forces. uni-muenchen.dediracprogram.org The use of PCM has been demonstrated in studies of pyrimidine and diazine derivatives to investigate properties in solution. nih.gov

Table 2: Common Basis Sets Used in Quantum Chemical Calculations

| Basis Set Type | Acronym | Description | Typical Application |

| Minimal | STO-3G | Each atomic orbital is represented by a single basis function, constructed from 3 Gaussian functions. | Low-cost, preliminary calculations. |

| Split-Valence | 3-21G, 6-31G | Valence orbitals are represented by two basis functions (double-zeta), allowing for more flexibility. Core orbitals are single-zeta. | Routine geometry optimizations. |

| Polarized | 6-31G(d,p) or 6-31G** | Adds polarization functions (d-functions on heavy atoms, p-functions on hydrogens) to allow for anisotropic electron density. | Systems where electron distribution is non-spherical (e.g., strained rings, hydrogen bonding). |

| Diffuse | 6-31+G(d), 6-31++G(d,p) | Adds diffuse functions to better describe anions, lone pairs, and weak interactions. | Anions, excited states, systems with significant non-covalent interactions. |

| Correlation-Consistent | cc-pVDZ, cc-pVTZ | Systematically improvable basis sets designed for recovering the electron correlation energy. | High-accuracy energy calculations. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing a "movie" of atomic motion. acs.org By solving Newton's equations of motion for a system of atoms and molecules, MD can be used to study processes like conformational changes, molecular diffusion, and the formation and breaking of intermolecular bonds. researchgate.netnih.gov

MD simulations are particularly well-suited for studying the complex intermolecular interactions that govern the behavior of 4,5,6-Triaminopyrimidine sulfate hydrate in both solution and the solid state. These interactions include hydrogen bonding, van der Waals forces, and electrostatic interactions between the triaminopyrimidine cation, the sulfate anion, and water molecules.

In the solid state, MD can be used to investigate crystal lattice dynamics, thermal stability, and mechanical properties. acs.org Simulations can reveal how the constituent ions and water molecules are arranged and how they vibrate within the crystal structure. For pyrimidine-based systems, MD simulations have been used to study the interaction between inhibitor molecules and protein surfaces, highlighting the role of non-covalent interactions. researchgate.netnih.gov

In solution, MD simulations can model the solvation process, showing how water molecules arrange themselves around the triaminopyrimidine and sulfate ions. This provides insight into the hydration shell structure and the dynamics of ion-solvent and ion-ion interactions.

The stability of the this compound crystal structure is largely determined by an extensive network of hydrogen bonds. The three amino groups on the pyrimidine ring act as hydrogen bond donors, while the ring nitrogen atoms, the sulfate oxygen atoms, and the hydrate water molecules can all act as hydrogen bond acceptors. mdpi.comresearchgate.net

Table 3: Typical Hydrogen Bond Characteristics in Amine and Heterocyclic Systems

| Hydrogen Bond Type | Donor | Acceptor | Typical Distance (Å) (D···A) | Typical Energy (kcal/mol) |

| N-H···N | Amino Group (-NH2) | Ring Nitrogen (N) | 2.8 - 3.2 | 3 - 7 |

| N-H···O | Amino Group (-NH2) | Sulfate Oxygen (O=S) | 2.7 - 3.1 | 4 - 8 |

| O-H···N | Water (H2O) | Ring Nitrogen (N) | 2.7 - 3.0 | 5 - 9 |

| O-H···O | Water (H2O) | Sulfate Oxygen (O=S) | 2.6 - 2.9 | 5 - 10 |

| N-H···O | Amino Group (-NH2) | Water Oxygen (H2O) | 2.8 - 3.2 | 4 - 8 |

Note: Values are typical ranges found in various molecular systems and serve as an illustration of the parameters that can be evaluated through computational studies.

Prediction of Spectroscopic Properties through Computational Models

Computational methods are instrumental in predicting and interpreting the spectroscopic data of molecules. By simulating spectra, scientists can assign experimental signals to specific molecular motions, electronic transitions, or nuclear environments, leading to a deeper understanding of molecular structure and behavior.

Computational vibrational spectroscopy, primarily using Density Functional Theory (DFT), is a cornerstone for analyzing the infrared (IR) and Raman spectra of molecules. arxiv.orgcore.ac.ukresearchgate.net These methods calculate the harmonic vibrational frequencies, IR intensities, and Raman scattering activities corresponding to the normal modes of vibration of a molecule. researchgate.net

For the closely related isomer, 2,4,6-triaminopyrimidine (B127396) (2,4,6-TAP), a comprehensive vibrational analysis has been performed using the B3LYP method with a 6-31G(d,p) basis set. researchgate.net The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model, resulting in excellent agreement with experimental FT-IR and FT-Raman spectra. researchgate.netresearchgate.netnih.gov

Key vibrational modes for aminopyrimidines include:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino (NH₂) groups are typically observed in the high-frequency region of the spectrum.

C-H Stretching: Aromatic C-H stretching vibrations also appear at high wavenumbers.

Ring Vibrations: The pyrimidine ring C-C and C-N stretching vibrations occur in the fingerprint region, and their positions are sensitive to the substitution pattern.

Amino Group Scissoring and Rocking: The bending vibrations of the NH₂ groups are also found in the fingerprint region.

The table below presents a selection of calculated and experimental vibrational frequencies for the isomer 2,4,6-triaminopyrimidine, illustrating the accuracy of the computational approach. researchgate.net

| Vibrational Assignment | Calculated Frequency (B3LYP/6-31G(d,p), scaled) (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NH₂ Asymmetric Stretch | 3488 | 3475 | 3476 |

| NH₂ Symmetric Stretch | 3380 | 3370 | 3371 |

| C-H Stretch | 3055 | 3050 | 3052 |

| NH₂ Scissoring | 1648 | 1650 | 1649 |

| Ring Stretching | 1595 | 1600 | 1598 |

| Ring Stretching | 1440 | 1445 | 1444 |

| NH₂ Rocking | 1091 | 1092 | - |

| Ring Breathing | 775 | 778 | 777 |

This data is for the isomer 2,4,6-triaminopyrimidine as a proxy for discussing the methodology.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for assigning signals in experimental spectra and confirming molecular structures. nih.govorganicchemistrydata.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for predicting isotropic magnetic shielding constants, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (TMS). mdpi.comresearchgate.net

For aminopyrimidines, DFT-GIAO calculations have been shown to accurately reproduce experimental ¹³C and ¹H chemical shifts. acs.org Studies on 2,4,6-triaminopyrimidine derivatives demonstrate that computational methods can rationalize observed protonation behavior and structural features. acs.orgnih.gov The accuracy of these predictions depends on the choice of the DFT functional and basis set. nih.gov

The predicted chemical shifts for the core atoms of 4,5,6-triaminopyrimidine would be sensitive to the electronic environment. The amino groups at positions 4, 5, and 6 are strong electron-donating groups, which would significantly shield the ring carbons and protons, leading to characteristic upfield shifts compared to unsubstituted pyrimidine.

| Atom Type | Expected Chemical Shift Range (ppm) | Influencing Factors |

| Ring Carbons (C4, C6) | 150 - 165 | Direct attachment to two nitrogen atoms and an amino group. |

| Ring Carbon (C5) | 90 - 110 | Shielding effect from two adjacent amino groups. |

| Ring Carbon (C2) | 145 - 160 | Influence from adjacent ring nitrogens. |

| Ring Proton (H2) | 7.5 - 8.5 | Deshielding by adjacent electronegative nitrogen atoms. |

| Amino Protons (NH₂) | 4.0 - 6.0 | Hydrogen bonding, solvent effects, and exchange rates. |

These are generalized expected ranges based on the structure; specific calculated values would require a dedicated GIAO-DFT computation.

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) are used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govyoutube.comnih.gov These calculations provide information about the energies of electronic transitions (e.g., n→π* and π→π*), oscillator strengths (related to absorption intensity), and the nature of the excited states. rsc.org

For the related 2,4,6-triaminopyrimidine, multireference quantum-chemical calculations have been employed to investigate its ultrafast excited-state dynamics. rsc.org These studies identified ultrafast internal conversion channels that connect the lowest-lying ππ* electronically excited state with the ground state, explaining the molecule's photostability. The calculations show that non-radiative decay occurs on a picosecond timescale. rsc.org Such computational investigations are vital for understanding the photochemical behavior of these compounds. For 4,5,6-triaminopyrimidine, similar π→π* transitions would be expected to dominate the UV-Vis spectrum, with the precise absorption maxima influenced by the specific arrangement of the amino groups.

Reactivity and Mechanism Studies through Computational Chemistry

Computational chemistry is an indispensable tool for exploring the reactivity of molecules, mapping out potential reaction pathways, and analyzing the stability of intermediates and transition states.

While pyrimidines typically undergo protonation at a ring nitrogen atom, computational and experimental studies on the 2,4,6-triaminopyrimidine system have revealed an unusual and significant finding: protonation can also occur at the C(5) carbon position. nih.govnih.gov This leads to the formation of a stable cationic σ-complex. acs.org

Quantum chemical calculations using the B3LYP/cc-pVDZ method have been instrumental in rationalizing this behavior. acs.orgnih.gov These calculations can determine the proton affinity (the negative of the enthalpy change for protonation in the gas phase) for different sites on the molecule. nih.govwikipedia.org The results for 2,4,6-triaminopyrimidine and its derivatives show that the stability of the C(5)-protonated species is comparable to, and in some cases greater than, the N(1)-protonated form. acs.orgnih.gov This preference is attributed to a combination of steric and electronic effects from the three amino groups, which strongly activate the ring towards electrophilic attack. This demonstrates that C(5) protonation is a general feature of the triaminopyrimidine system. nih.gov

| Protonation Site | Relative Stability | Key Computational Finding |

| N(1) / N(3) | Thermodynamically Favorable | The expected site of protonation for a heterocyclic amine. |

| C(5) | Can be Predominant | Calculations show this site is highly activated by the three amino groups, leading to a stable σ-complex. acs.orgnih.gov |

| Amino Groups | Less Favorable | Protonation on the exocyclic nitrogen atoms is generally less favorable than on the more basic ring nitrogens. |

Computational chemistry allows for the detailed mapping of reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. researchgate.net This provides a kinetic and thermodynamic understanding of how a reaction proceeds.

While specific reaction pathway studies on 4,5,6-triaminopyrimidine are not widely available, computational methods have been applied to understand the reactivity of related systems. For instance, the mechanism of dihydropyrimidinase, an enzyme that catalyzes the conversion of dihydropyrimidines, has been investigated using a quantum mechanical cluster approach based on DFT. rsc.org These studies model the enzyme's active site and elucidate the step-by-step process of nucleophilic attack, proton transfer, and ring-opening, identifying the rate-determining transition state. researchgate.netrsc.org

Structure-Property Relationships Derived from Computational Models

Computational modeling, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate relationships between the molecular structure of a compound and its macroscopic properties. nih.govresearchgate.net While specific computational studies on this compound are not extensively detailed in publicly available literature, the principles of structure-property relationships derived from computational models of similar pyrimidine derivatives can be extrapolated. rsc.org These models provide insights into how the arrangement of atoms and electrons within a molecule dictates its chemical behavior and potential applications.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in this domain, offering a framework to correlate molecular descriptors with physical, chemical, and biological properties. nih.gov For pyrimidine derivatives, computational models are frequently employed to understand and predict their reactivity, stability, and interaction with biological targets. mdpi.com

A crucial aspect of these investigations is the analysis of the molecule's electronic properties. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are key determinants of a molecule's reactivity. The HOMO-LUMO energy gap, for instance, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity. mdpi.com Molecular Electrostatic Potential (MEP) maps are another valuable output of computational models, visualizing the charge distribution and highlighting regions susceptible to electrophilic or nucleophilic attack. rsc.org

The following interactive data tables present hypothetical yet representative data that could be derived from a DFT analysis of 4,5,6-Triaminopyrimidine. This data is illustrative of the types of parameters obtained from such computational studies and their implications for structure-property relationships.

Table 1: Calculated Electronic Properties of 4,5,6-Triaminopyrimidine

This table outlines key electronic properties calculated through DFT. These values are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO and LUMO energies provide insights into the molecule's ability to donate or accept electrons, respectively. The energy gap is a direct indicator of its stability.

| Property | Calculated Value (Illustrative) | Significance |

| Energy of HOMO | -5.8 eV | Indicates the electron-donating capability of the molecule. |

| Energy of LUMO | -1.2 eV | Indicates the electron-accepting capability of the molecule. |

| HOMO-LUMO Energy Gap | 4.6 eV | A larger gap suggests higher chemical stability and lower reactivity. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Table 2: Selected Bond Lengths and Angles for 4,5,6-Triaminopyrimidine

This table provides optimized geometrical parameters for the 4,5,6-Triaminopyrimidine molecule. Bond lengths and angles are fundamental to the molecule's three-dimensional structure, which in turn governs its steric interactions and how it fits into the active sites of biological targets.

| Parameter | Bond/Angle | Calculated Value (Illustrative) | Significance |

| Bond Length | C4-N5 | 1.38 Å | The length of this bond can influence the electron density distribution in the pyrimidine ring. |

| Bond Length | C5-C6 | 1.40 Å | Variations in this bond length can affect the aromaticity of the pyrimidine ring. |

| Bond Angle | N1-C6-N5 | 118.5° | This angle contributes to the overall shape and planarity of the molecule. |

| Dihedral Angle | H-N5-C5-C4 | 179.8° | A value close to 180° indicates a high degree of planarity, which can facilitate π-stacking interactions. |

The insights gained from such computational models are invaluable in the rational design of new molecules with desired properties. For instance, by understanding how substitutions on the pyrimidine ring affect the HOMO-LUMO gap, scientists can tune the molecule's reactivity. nih.gov Similarly, modifications that alter the molecular geometry can enhance binding affinity to a specific biological target, a common strategy in drug discovery. mdpi.com The relationship between a compound's structure and its properties is a cornerstone of modern chemistry, and computational models provide a powerful lens through which to explore this relationship at the molecular level. nih.gov

V. Advanced Applications and Functionalization of 4,5,6 Triaminopyrimidine Sulfate Hydrate in Research

Medicinal and Pharmaceutical Chemistry Applications

The pyrimidine (B1678525) scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. nih.govnih.gov 4,5,6-Triaminopyrimidine sulfate (B86663) hydrate (B1144303) is a key intermediate in this field, valued for its role in the synthesis of molecules designed to interact with specific biological targets. chemimpex.com

The inherent reactivity of the amino groups on the 4,5,6-triaminopyrimidine ring allows for its functionalization and elaboration into diverse therapeutic agents. It is a foundational component for creating libraries of compounds for screening and lead optimization in drug development programs.

The pyrimidine framework is integral to many antiviral drugs, often by mimicking natural nucleobases to interfere with viral replication. nih.gov 4,5,6-Triaminopyrimidine and its isomers serve as precursors for nucleoside analogs and other heterocyclic systems with antiviral potential. tsijournals.comnih.gov

One research avenue involves using triaminopyrimidine derivatives to synthesize purine (B94841) analogs like guanine (B1146940). tsijournals.com A multi-step synthesis starting from a related pyrimidine intermediate, 2,4,5-triamino-6-hydroxy pyrimidine sulphate, can produce guanine, which is a crucial starting material for the large-scale production of antiviral drugs such as ganciclovir. tsijournals.com

Furthermore, research into pyrimido[4,5-d]pyrimidines, which can be synthesized from triaminopyrimidine precursors, has identified compounds with significant antiviral efficacy. mdpi.com A study evaluating a series of these derivatives against a panel of viruses found that several compounds exhibited potent activity against human coronavirus 229E (HCoV-229E). mdpi.com The findings highlight this scaffold as a promising framework for developing novel antiviral therapies. mdpi.com

Table 1: Antiviral Activity of Selected Pyrimido[4,5-d]pyrimidine Derivatives against HCoV-229E EC₅₀ represents the concentration of the compound that inhibits viral replication by 50%.

| Compound | Description | Antiviral Activity (EC₅₀) against HCoV-229E |

|---|---|---|

| 7a | Features a cyclopropylamino group and an aminoindane moiety. | Strong candidate for further investigation. mdpi.com |

| 7b | N²-[2-(Diethylamino)ethyl]-N⁵-(5,6,7,8-tetrahydronaphthalen-1-yl)pyrimido[4,5-d]pyrimidine-2,5-diamine. | Strong candidate for further investigation. mdpi.com |

| 7f | Features a cyclopropylamino group and an aminoindane moiety. | Strong candidate for further investigation. mdpi.com |

4,5,6-Triaminopyrimidine sulfate hydrate is explicitly identified as a precursor in the development of antimicrobial agents. chemimpex.com The pyrimidine nucleus is a recurring motif in compounds designed to combat bacterial infections. nih.govnih.gov The synthesis of novel derivatives allows for the exploration of new mechanisms to overcome antibiotic resistance. chemimpex.com

Studies on 3,4-dihydropyrimidine-2(1H)-one (DHPM) derivatives, which are structurally related to compounds derivable from triaminopyrimidines, have shown significant antibacterial activity against common pathogenic bacteria. nih.gov The evaluation of a library of these compounds demonstrated that specific substitutions on the pyrimidine ring are crucial for their inhibitory effects. nih.gov

Table 2: Antibacterial Activity of Selected Dihydropyrimidine Derivatives MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium.

| Pathogen | Activity Spectrum | Key Findings |

|---|---|---|

| Escherichia coli | Significant activity observed (MIC = 32, 64 µg/ml). nih.gov | Highest inhibitory activity was seen against Gram-negative microorganisms. nih.gov |

| Pseudomonas aeruginosa | Significant activity observed (MIC = 32, 64 µg/ml). nih.gov | One of the most susceptible pathogens in the study. nih.gov |

| Staphylococcus aureus | Significant activity observed (MIC = 32, 64 µg/ml). nih.gov | Demonstrated susceptibility to the tested compounds. nih.gov |

The role of 4,5,6-triaminopyrimidine sulfate as a key intermediate is prominent in the synthesis of anti-cancer drugs. chemimpex.com The pyrimidine scaffold is a privileged structure in oncology, forming the core of numerous agents that target various aspects of cancer cell proliferation and survival. nih.govnih.gov

Researchers have successfully synthesized and evaluated several classes of fused pyrimidine systems derived from aminopyrimidines for their anticancer activity:

Thiazolo[4,5-d]pyrimidines: New derivatives of this class have been synthesized and tested for antiproliferative activity. mdpi.com Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl) chemimpex.commdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione) was identified as the most active among the synthesized series in the National Cancer Institute's NCI-60 screening program. mdpi.com

chemimpex.comcymitquimica.comresearchgate.netTriazolo[1,5-a]pyrimidine Indole (B1671886) Derivatives: Using a molecular hybridization strategy, scientists have designed compounds that merge the triazolopyrimidine and indole scaffolds. nih.gov Compound H12 from this series showed potent antiproliferative activity against several human cancer cell lines, with its efficacy attributed to the suppression of the ERK signaling pathway. nih.gov

Aminopyrimidine-diones and Pteridines: Novel compounds designed as dual inhibitors of BRD4 and PLK1, two important cancer targets, have been synthesized from 5,6-diaminouracil (B14702) precursors. nih.gov Compound 7 demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line and potently inhibited both target enzymes. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Pyrimidine Derivatives IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| H12 | chemimpex.comcymitquimica.comresearchgate.netTriazolo[1,5-a]pyrimidine Indole | MGC-803 (Gastric) | 9.47 nih.gov |

| HCT-116 (Colon) | 9.58 nih.gov | ||

| MCF-7 (Breast) | 13.1 nih.gov | ||

| Compound 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 (Breast) | 0.042 nih.gov |

The structural similarity of the pyrimidine core to purines and pyrimidines found in nucleic acids makes it an ideal scaffold for designing enzyme inhibitors, particularly those involved in nucleic acid synthesis and cell signaling pathways. nih.gov 4,5,6-Triaminopyrimidine sulfate and its isomers are precursors to a variety of potent and selective enzyme inhibitors. researchgate.netresearchgate.net

Key examples include:

Kinase Inhibitors: 2,4,6-Triaminopyrimidine (B127396), an isomer of the title compound, was identified as a novel "hinge-binder" for phosphoinositide 3-kinase δ (PI3Kδ), a critical target in hematological malignancies. researchgate.netnih.gov This discovery led to the development of potent and highly selective PI3Kδ inhibitors. researchgate.netnih.gov Similarly, aminopyrimidine derivatives have been developed as dual inhibitors of the kinases BRD4 and PLK1, which are crucial for cancer cell cycle progression. nih.gov

Caspase Inhibitors: Derivatives based on a triaminopyrimidine scaffold were synthesized and identified as inhibitors of caspase-1, an enzyme involved in inflammatory responses. researchgate.net

Metabolic Enzyme Inhibitors: The 1,2,4-triazolo[1,5-a]pyrimidine scaffold, accessible from triaminopyrimidine precursors, has been used to develop inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme essential for the de novo pyrimidine biosynthetic pathway. nih.gov

Table 4: Triaminopyrimidine-Based Enzyme Inhibitors

| Inhibitor Class | Target Enzyme | Lead Compound/Example | Potency (IC₅₀) |

|---|---|---|---|

| 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) | Caspase-1 | AE-2-48 | 13 nM researchgate.net |

| Triaminopyrimidine | PI3Kδ | Compound 52 | Potent and highly selective inhibitor. researchgate.netnih.gov |

| Aminopyrimidine-dione | BRD4 / PLK1 | Compound 7 | 0.029 µM (BRD4) / 0.02 µM (PLK1) nih.gov |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com For derivatives of 4,5,6-triaminopyrimidine, SAR studies guide the optimization of lead compounds to enhance potency and selectivity. researchgate.net

A notable example is the development of triaminopyrimidine-based caspase-1 inhibitors. researchgate.net In this research, a series of molecules based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine scaffold were synthesized with various substituents on the piperazine (B1678402) ring. researchgate.net The SAR study revealed that:

Alkyl and aryl groups were generally well-tolerated when attached to the piperazine nitrogen via a methylene (B1212753) or ethylene (B1197577) linker, with IC₅₀ values ranging from 13 to 200 nM. researchgate.net

The most potent compounds were identified as AE-2-21 (methylene linked o-tolyl) and AE-2-48 (ethylene linked 4-trifluoromethylphenyl), demonstrating how small structural changes significantly impact inhibitory activity. researchgate.net

These studies allow chemists to build a model of the pharmacophore, identifying the key structural features required for effective interaction with the biological target, thereby enabling the rational design of more effective therapeutic agents. nih.govresearchgate.net

Table 5: SAR of Triaminopyrimidine Derivatives as Caspase-1 Inhibitors

| Compound | Linker | Substituent on Piperazine Ring | Potency (IC₅₀) |

|---|---|---|---|

| AE-2-21 | Methylene | o-tolyl | 18 nM researchgate.net |

| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 nM researchgate.net |

Interactions with Biomolecules (DNA, RNA, Proteins)

The interaction of small molecules with fundamental biological macromolecules like DNA, RNA, and proteins is a cornerstone of drug discovery and molecular biology. The arrangement of amino groups on the pyrimidine core of 4,5,6-triaminopyrimidine and its derivatives allows for various non-covalent interactions, including hydrogen bonding and π-π stacking, with the functional groups present in these biomolecules.

Research into DNA-protein interactions has revealed the significance of π-contacts between aromatic amino acids and DNA nucleobases or the deoxyribose sugar. nih.gov For instance, interactions involving phenylalanine can have energies up to -26.3 kJ/mol, with a preference for stacked orientations with guanine or thymine. nih.gov While direct studies on this compound's specific interactions are emerging, the principles governing these associations are relevant. The pyrimidine ring can mimic the behavior of natural nucleobases, potentially intercalating into the DNA helix or binding to its grooves.

Similarly, RNA presents a multitude of opportunities for interaction. Diverse RNA species engage with other molecules to form complex networks that regulate cellular functions. nih.gov These interactions can occur at the chromatin level, with RNA forming R-loops or triple helices with DNA, or acting as a structural component to maintain genome conformation. nih.gov The potential for triaminopyrimidine derivatives to modulate these RNA-driven processes is an active area of investigation.

The following table summarizes the types of interactions observed between aromatic amino acids and DNA, providing a framework for understanding how a molecule like 4,5,6-triaminopyrimidine could potentially interact.

| Interacting Amino Acid | Preferred DNA Base (Stacked) | Preferred DNA Base (T-shaped) | Interaction Energy Range (kJ/mol) | Most Common Sugar Interaction |